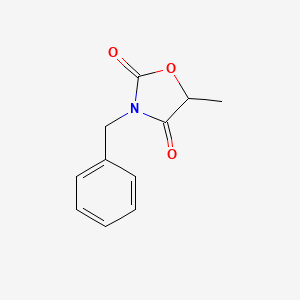

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a five-membered oxazolidine ring substituted at positions 3 (benzyl group) and 5 (methyl group). This compound serves as a critical synthetic intermediate in organic chemistry, particularly in stereoselective reactions. For instance, it undergoes nucleophilic additions with Grignard reagents or lithium alkyls to yield 4-substituted hydroxy-oxazolidinones, which are precursors for bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione typically involves the condensation of benzylamine with glyoxylic acid, followed by cyclization. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Diastereospecific Oxidative Cyclization

Hypervalent iodine reagents like (diacetoxyiodo)benzene enable oxidative cyclization of N-Boc-acrylamides in acetic acid. While not directly applied to 3-benzyl-5-methyl derivatives, this method is relevant for constructing 5,5-disubstituted oxazolidine-2,4-diones .

-

Key Observation : Reactions with N-Boc-2,3-dimethylacrylamides proceed diastereospecifically, suggesting potential stereochemical control in related systems .

Electrocatalytic Functionalization

Electrochemical methods enable tellurium- or selenium-based functionalization at the C5 position. For instance:

-

Phenyltellanylation :

(E)-3-Benzyl-5-((phenyltellanyl)methylene)oxazolidine-2,4-dione is synthesized via electrocatalytic three-component reactions, yielding 66% as a yellow oil .

| Reaction Type | Catalyst | Additive | Yield |

|---|---|---|---|

| Phenyltellanylation | CuI | K₂CO₃ | 66% |

Mechanistic Insights

-

Copper-Promoted Pathways :

CuI facilitates C–O bond formation by coordinating with alkynes or acrylamides, suppressing protonation side reactions . -

Palladium Coordination :

Pd catalysts activate carbon-carbon triple bonds in propargylic amides, enabling CO₂ insertion and cyclization .

Stability and Byproduct Formation

Scientific Research Applications

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and applications of 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione and its analogs:

Biological Activity

3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione is a compound belonging to the oxazolidine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a five-membered oxazolidine ring with a benzyl group and a methyl substituent, which contribute to its unique properties and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties. Its binding affinity to bacterial ribosomes indicates a potential mechanism for inhibiting protein synthesis in microorganisms.

- Antiparasitic Effects : The compound has shown promising results against certain parasites. In vitro studies have demonstrated that it can inhibit the growth of Leishmania species with IC50 values in the micromolar range .

- Cytotoxicity : Research has indicated that this compound possesses cytotoxic effects on various cancer cell lines. The selectivity index suggests that it can preferentially target cancer cells while sparing normal cells .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of oxazolidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains.

Study 2: Antiparasitic Activity

A detailed investigation into the antiparasitic effects revealed that the compound effectively inhibited Leishmania amazonensis with an IC50 value of 26.7 µM. This suggests potential utility in developing treatments for leishmaniasis .

Study 3: Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) indicated that the compound induced apoptosis with an IC50 value of approximately 15 µM. This highlights its potential as an anticancer agent .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Significant antibacterial activity |

| Antimicrobial | Escherichia coli | 32 | Significant antibacterial activity |

| Antiparasitic | Leishmania amazonensis | 26.7 | Effective inhibition |

| Cytotoxicity | HeLa (cervical cancer) | 15 | Induced apoptosis |

| Cytotoxicity | MCF7 (breast cancer) | 15 | Induced apoptosis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyl-5-methyl-1,3-oxazolidine-2,4-dione, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted urea or carbamate precursors. For example, β-cyclodextrin (β-CD) catalysis has been employed to enhance regioselectivity in similar oxazolidinediones by stabilizing transition states through host-guest interactions . Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiments (DoE) approaches. Monitor reaction progress via HPLC or LC-MS to identify bottlenecks (e.g., intermediate instability) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the benzyl and methyl substituents, noting chemical shifts for the oxazolidinedione carbonyl groups (~170-180 ppm in 13C). IR spectroscopy can validate the C=O and C-N stretches. For crystalline samples, X-ray diffraction (as in vinclozolin studies) resolves stereochemistry and hydrogen-bonding networks .

Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?

- Methodological Answer : Employ recrystallization using mixed solvents (e.g., ethanol/water) or column chromatography with silica gel. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water gradient is recommended. Validate purity via melting point analysis and 1H NMR integration .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic reactions?

- Methodological Answer : Computational studies (DFT or MD simulations) can model transition states, particularly for reactions involving nucleophilic attack at the carbonyl groups. For example, β-CD’s role in analogous compounds involves stabilizing intermediates via hydrophobic interactions, reducing activation energy . Compare experimental kinetics (e.g., rate constants under varying pH) with computational predictions to validate mechanisms .

Q. How can contradictory data on catalytic efficiency (e.g., varying yields with similar catalysts) be resolved?

- Methodological Answer : Perform control experiments to isolate variables (e.g., catalyst loading, solvent effects). Use statistical tools like ANOVA to assess significance. For instance, discrepancies in β-CD-catalyzed reductions may arise from differences in substrate binding affinity, which can be quantified via isothermal titration calorimetry (ITC) .

Q. What role do substituents (benzyl vs. aryl groups) play in modulating biological or catalytic activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing benzyl with phenoxy groups). Screen activity against target enzymes or receptors using assays like SPR or fluorescence polarization. Reference SAR tables from oxazolidinedione derivatives (e.g., fungicidal activity in famoxadone ).

Q. How does the crystal packing of this compound influence its stability?

- Methodological Answer : Determine crystal structure via single-crystal X-ray diffraction to identify intermolecular interactions (e.g., C–H···O bonds, π-stacking). Compare with vinclozolin’s monoclinic P21/n packing, where Cl···Cl interactions enhance stability . Thermogravimetric analysis (TGA) can correlate packing density with thermal degradation profiles.

Q. Can computational models predict the compound’s behavior under non-standard conditions (e.g., high pressure)?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields like OPLS-AA to model conformational changes under stress. Validate predictions via high-pressure NMR or diamond-anvil cell XRD. For example, β-CD complexes show pressure-dependent guest release, which could apply to host-guest systems involving this compound .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability in aqueous vs. non-aqueous media?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation products (e.g., hydrolysis of oxazolidinedione ring) in buffered solutions (pH 3–9). Use LC-MS/MS to identify degradation pathways, referencing famoxadone’s hydrolytic stability data .

Q. What strategies are effective for resolving ambiguous NMR signals in crowded spectral regions?

- Methodological Answer : Employ 2D NMR techniques (HSQC, HMBC) to assign overlapping protons. For benzyl group protons, NOESY can clarify spatial proximity. Deuterated solvents (e.g., DMSO-d6) and low-temperature NMR (-40°C) may enhance resolution .

Properties

CAS No. |

1016-31-5 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-benzyl-5-methyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C11H11NO3/c1-8-10(13)12(11(14)15-8)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

XBFXNORSBOKBTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.